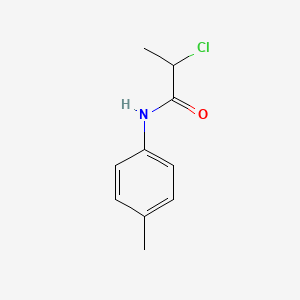

2-chloro-N-(4-méthylphényl)propanamide

Vue d'ensemble

Description

2-chloro-N-(4-methylphenyl)propanamide is a chemical compound with the CAS Number: 91131-15-6 . It has a molecular weight of 211.69 . The IUPAC name for this compound is 2-chloro-N-(4-methylbenzyl)propanamide .

Synthesis Analysis

A continuously operated single-stage mixed suspension−mixed product removal (MSMPR) crystallizer was developed for the continuous cooling crystallization of 2-chloro-N-(4-methylphenyl)propanamide (CNMP) in toluene from 25 to 0 °C . The conversion of the previous batch to a continuous process was key to developing a methodology linking the synthesis and purification unit operations of CNMP .Molecular Structure Analysis

The InChI code for 2-chloro-N-(4-methylphenyl)propanamide is 1S/C11H14ClNO/c1-8-3-5-10(6-4-8)7-13-11(14)9(2)12/h3-6,9H,7H2,1-2H3,(H,13,14) .Chemical Reactions Analysis

The study focused on developing and optimizing the continuous cooling crystallization of CNMP in the MSMPR crystallizer in relation to the yield by determining the effects of varying the residence time and the agitation rates . Despite the oscillations, the dissolved concentration was constant .Physical And Chemical Properties Analysis

2-chloro-N-(4-methylphenyl)propanamide is a powder that is stored at room temperature .Applications De Recherche Scientifique

Industrie pharmaceutique

“2-chloro-N-(4-méthylphényl)propanamide” est un matériau de départ clé dans la synthèse des α-thio-β-chloroacrylamides et un intermédiaire de principe pharmaceutique actif (API) synthétiquement important . Il a été démontré qu'il subissait un certain nombre de transformations synthétiques fondamentales .

Traitement continu

Le traitement continu est de plus en plus courant dans l'industrie pharmaceutique et offre de nombreux avantages en termes de sécurité, de productivité et d'isolement dans la synthèse de substances pharmaceutiques et d'API . La mise en œuvre de méthodes de traitement continu a lieu à la fois dans le monde universitaire et dans l'industrie .

Chimie interdite

Le traitement continu permet d'accéder en toute sécurité à la «chimie interdite (traditionnellement toxique ou exothermique)», à la synthèse multiphasique et à l'interrogation et à l'intervention en temps réel des réactions grâce à l'application d'outils analytiques de traitement en ligne .

Optimisation des opérations unitaires en aval

Des avantages peuvent être identifiés non seulement dans les étapes de synthèse, mais également dans l'optimisation des opérations unitaires en aval, conduisant à des augmentations de la productivité et de l'efficacité grâce au télescopage de ces processus .

Cristallisation par refroidissement continu

L'étude s'est concentrée sur le développement et l'optimisation de la cristallisation par refroidissement continu du “this compound” dans le cristalliseur MSMPR en relation avec le rendement en déterminant les effets de la variation du temps de séjour et des vitesses d'agitation .

Safety and Hazards

Orientations Futures

Continuous processing is becoming increasingly common in the pharmaceutical industry and offers numerous benefits for safety, productivity, and isolation in the synthesis of drug substances and active pharmaceutical ingredients (APIs) . The implementation of continuous processing methods is taking place in both academia and industry, giving safe access to “forbidden” (traditionally toxic or exothermic) chemistry, multiphasic synthesis, and real-time reaction interrogation and intervention through the application of online procession analytical tools .

Propriétés

IUPAC Name |

2-chloro-N-(4-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-7-3-5-9(6-4-7)12-10(13)8(2)11/h3-6,8H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKDWGYLOVAMPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295126 | |

| Record name | 2-chloro-N-(4-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147372-41-6 | |

| Record name | 2-Chloro-N-(4-methylphenyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147372-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(4-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

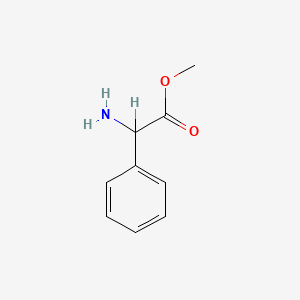

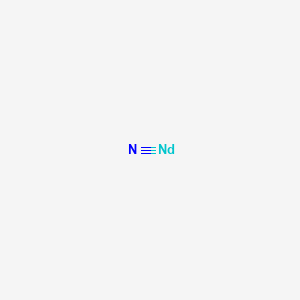

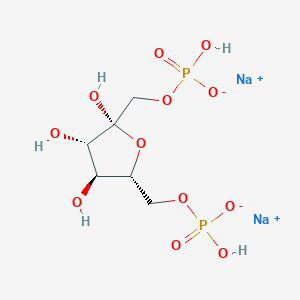

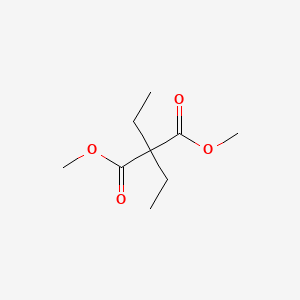

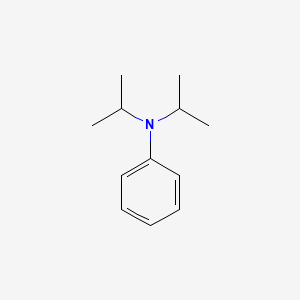

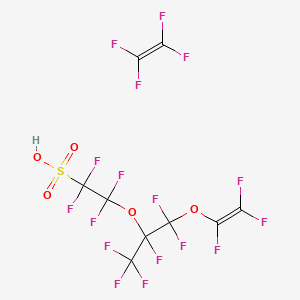

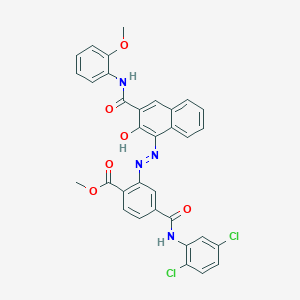

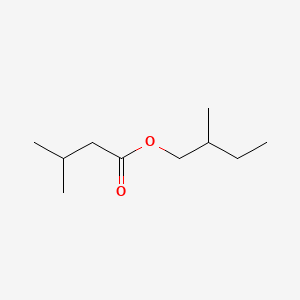

Feasible Synthetic Routes

Q & A

Q1: How does the solubility of CNMP vary with different solvents and temperatures?

A: Research demonstrates that CNMP exhibits varying solubility across different solvent mixtures and temperatures. Studies using a polythermal method [] revealed that CNMP's solubility increases with rising temperatures in binary solvent systems containing hexane mixed with ethyl acetate, toluene, acetone, or butanone. For instance, in a toluene + hexane mixture, CNMP's solubility increased as the temperature rose from 273.24 to 331.62 K. This positive correlation between temperature and solubility is consistent across the tested solvent systems.

Q2: What methods were employed to model and predict the solubility of CNMP in these solvent mixtures?

A: Researchers utilized three thermodynamic models to correlate and predict the experimental solubility data of CNMP: Apelblat, λh, and the NRTL (Non-Random Two Liquid) model []. These models consider factors like temperature and solvent composition to estimate solubility. The study found good agreement between the experimental solubility data and the predictions generated by all three models, indicating their applicability for estimating CNMP solubility under various conditions.

Q3: Can you describe the development of a continuous crystallization process for CNMP?

A: Researchers successfully designed and optimized a single-stage continuous mixed suspension–mixed product removal (MSMPR) crystallizer for CNMP []. This continuous process, employing toluene as the solvent and a cooling range of 25 to 0 °C, replaced a previous batch crystallization method. This shift to a continuous operation is significant as it offers potential advantages in terms of efficiency, scalability, and control over crystal size distribution for pharmaceutical manufacturing.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.